(Z)-1,5-Octadien-3-one
Overview
Description
(Z)-1,5-Octadien-3-one, also known as (Z)-3-octen-1-one, is a naturally occurring compound that can be found in various fruits, vegetables, and flowers. It is known for its distinct odor, which is often described as mushroom-like or earthy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including food science, agriculture, and medicine.
Scientific Research Applications
1. Use as Internal Standards in Isotope Dilution Assays
(Z)-1,5-Octadien-3-one and its isotopically labeled derivatives have been utilized as internal standards in isotope dilution assays. These standards are essential for accurate quantification in various chemical analyses. Isotopic labeling and chemical purity of these compounds are characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, which are crucial for ensuring the reliability of the assay results (Lin et al., 1999).
2. Involvement in Copolymerization Processes
(Z)-1,5-Octadien-3-one plays a role in copolymerization processes. For instance, it is involved in the copolymerization of propene with nonconjugated dienes like 1,5-hexadiene and 1,7-octadiene, using various catalysts. This copolymerization process, which includes intramolecular cyclization, significantly influences the microstructure of the resulting polymers. The incorporation of nonconjugated dienes and the stereoselectivity of cycloaddition are key aspects of this research (Naga, Shiono, & Ikeda, 1999).
3. Role in Flavor Chemistry
In flavor chemistry, (Z)-1,5-Octadien-3-one has been identified as a significant contributor to the aroma of certain products. For example, it was found to contribute to the dried fruits aroma in Vitis vinifera cv. Merlot and Cabernet Sauvignon musts. Quantitative methods have been developed to assay this compound in musts, highlighting its importance in the sensory qualities of wine (Allamy, Darriet, & Pons, 2017).
4. Application in Synthetic Chemistry
(Z)-1,5-Octadien-3-one is used in synthetic chemistry for various purposes. For instance, it is involved in the generation and cycloaddition reactions of certain compounds. Its reactivity and the formation of specific derivatives through these reactions are critical for synthesizing a wide range of chemical products (Fernández, Pollart, & Moore, 1988).
5. In Hydrogenation Catalysis
This compound is also relevant in the field of hydrogenation catalysis. Specific zirconium(III) complexes, for instance, have shown selectivity in hydrogenating unsaturated hydrocarbons, including 1,5-cyclo-octadiene, to produce cyclo-octene. Such catalytic processes are vital in industrial chemistry for the efficient production of various chemicals (Choukroun, Basso-Bert, & Gervais, 1986).
properties
IUPAC Name |
(5Z)-octa-1,5-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBQOFZVSNDAW-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017502 | |
Record name | (5Z)-octa-1,5-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,5-Octadien-3-one | |
CAS RN |
65767-22-8 | |
Record name | 1,5-Octadien-3-one, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-octa-1,5-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z)-octa-1,5-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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